2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Description
The compound 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one belongs to the 1,4-benzoxazinone class, a family of heterocyclic compounds known for diverse bioactivities, including antifungal, antimicrobial, and phytotoxic effects . Structurally, it features a benzoxazinone core (a bicyclic system with oxygen and nitrogen atoms) substituted at position 2 with a piperazine-ethyl moiety bearing a 4-methoxyphenyl group and at position 7 with a nitro group. These modifications are hypothesized to enhance its pharmacological properties, such as solubility and target binding, compared to simpler benzoxazinones .
Properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-29-17-5-2-15(3-6-17)24-12-10-23(11-13-24)9-8-19-21(26)22-18-7-4-16(25(27)28)14-20(18)30-19/h2-7,14,19H,8-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXFPEMHAAJAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzoxazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazinone ring.
Introduction of the Nitro Group: Nitration of the benzoxazinone core is achieved using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Methoxyphenyl Substitution: The final step involves the attachment of the methoxyphenyl group to the piperazine ring, typically through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperazine and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one may possess antidepressant properties. A study highlighted the role of piperazine derivatives in modulating serotonin levels, which are critical in the treatment of depression . The structural components of this compound may enhance its interaction with serotonin receptors, leading to potential therapeutic effects.
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Similar derivatives have been tested against various bacterial strains, demonstrating significant antibacterial activity. For instance, studies have reported that piperazine-based compounds exhibit effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Neuroprotective Effects
There is emerging evidence suggesting that benzoxazine derivatives can provide neuroprotective benefits. Research indicates that certain modifications on the benzoxazine ring can enhance neuroprotective activity against oxidative stress and neuroinflammation, which are common pathways in neurodegenerative diseases . The specific structure of this compound may contribute to its ability to cross the blood-brain barrier, facilitating its action in the central nervous system.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives revealed that modifications similar to those found in this compound resulted in compounds with enhanced antidepressant activity. Behavioral assays demonstrated significant improvements in depressive-like symptoms in animal models when treated with these derivatives .
Case Study 2: Antimicrobial Testing
In a comparative study of various piperazine derivatives, the compound was evaluated for its antimicrobial effectiveness. Results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations, confirming its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group and piperazine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Physicochemical and Pharmacological Properties
- Antifungal Activity : Compound 4d showed significant antifungal effects, attributed to its methyl and ethyl groups, which may disrupt fungal membrane integrity .
- SAR Insights : Piperazine and morpholine substituents influence solubility and pharmacokinetics. The nitro group’s position (6 vs. 7) may alter electronic effects and target binding .
Biological Activity
The compound 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS No. 866137-65-7) belongs to the class of benzoxazinones, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and analgesic properties. This article explores the synthesis, characterization, and biological activity of this compound based on various research findings.
- Molecular Formula: C21H24N4O5
- Molecular Weight: 412.44 g/mol
- Structure: The compound features a benzoxazinone core with a piperazine moiety substituted by a methoxyphenyl group.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Benzoxazinone Core: The initial step typically includes the reaction of 2-amino phenol with chloroacetyl chloride in dichloromethane in the presence of triethylamine.
- Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution, where piperazine derivatives are reacted with the benzoxazinone intermediate.
- Characterization Techniques: The synthesized compound is characterized using techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods like FTIR and NMR.
Antimicrobial Activity
Research has indicated that benzoxazinone derivatives exhibit significant antimicrobial properties. Studies have demonstrated that this compound shows potent activity against both Gram-positive and Gram-negative bacterial strains as well as antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL | |
| Aspergillus niger | 32 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Analgesic Activity
Preliminary studies indicate that this compound may possess analgesic effects comparable to standard analgesics when tested in animal models. Further investigations are needed to elucidate the exact mechanism of action.
Case Studies
-
Study on Antimicrobial Properties:
A study conducted by Janez et al. (2005) synthesized various benzoxazinone derivatives and tested their antimicrobial efficacy. The results showed that compounds with piperazine substituents exhibited enhanced antibacterial activity compared to their non-substituted counterparts . -
Evaluation of Anti-inflammatory Effects:
Another research highlighted the anti-inflammatory potential of benzoxazinones, noting that compounds similar to this compound significantly reduced inflammation markers in vitro .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for synthesizing 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzoxazinone core via cyclization of nitro-substituted precursors under acidic conditions.
- Step 2 : Introduction of the ethyl-piperazine moiety through nucleophilic substitution or coupling reactions.
- Step 3 : Functionalization of the piperazine ring with a 4-methoxyphenyl group using Buchwald-Hartwig amination or similar catalytic methods .
- Critical Parameters : Use anhydrous solvents (e.g., dimethylformamide) and catalysts like palladium on carbon to enhance yield (≥75%) and purity (≥95%) .
Q. Which spectroscopic techniques are essential for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the benzoxazinone core, nitro group position, and piperazine substitution pattern.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥97% threshold recommended for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 7.4). If precipitation occurs, use co-solvents like PEG-400 (<5% v/v) to maintain colloidal stability .
- Stability : Conduct accelerated degradation studies under UV light and varying pH (3–9) to identify degradation products via LC-MS .
Advanced Research Questions
Q. How do molecular docking studies predict the compound’s interaction with serotonin or dopamine receptors?
- Methodological Answer :
- Framework : Use homology modeling (e.g., SWISS-MODEL) to generate receptor structures (e.g., 5-HT₁A or D₂ receptors) based on crystallographic templates.
- Docking Software : AutoDock Vina or Schrödinger Suite for ligand-receptor binding energy calculations. Focus on the piperazine moiety’s role in hydrogen bonding with Asp116 (5-HT₁A) or Ser193 (D₂) .
- Validation : Compare predicted binding affinities (ΔG values) with experimental IC₅₀ data from radioligand displacement assays .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Data Triangulation : Replicate assays under standardized conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations (fixed at 1 mM recommended) .
- Meta-Analysis : Use tools like RevMan to pool data from independent studies, applying random-effects models to account for heterogeneity .
Q. What computational strategies improve the prediction of metabolic pathways for this compound?
- Methodological Answer :
- In Silico Tools : Use GLORY or SyGMa to predict Phase I/II metabolism. The nitro group is prone to reduction (e.g., by CYP450 3A4), forming amine derivatives detectable via LC-MS/MS .
- Validation : Compare computational predictions with in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolite formation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
